Cas no 35600-74-9 (1-Phenylpropan-1-amine)

1-Phenylpropan-1-amine structure
1-Phenylpropan-1-amine structure
Product Name:1-Phenylpropan-1-amine
CAS No:35600-74-9
MF:C9H13N
MW:135.206222295761
CID:920488
PubChem ID:18054
Update Time:2023-10-31

1-Phenylpropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-Phenylpropan-1-amine
    • DL-1-PHENYLPROPYL AMINE
    • (R)-(+)-
    • (R)-(+)-1-phenyl-1-propylamine
    • (R)-(+)-1-Phenylpropylamine
    • (R)-(+)-mEthylbenzylamine
    • (R)-1-phenylpropan-1-amine
    • (S)-(+)-1-phenylpropylamine
    • A-Ethylbenzylamine
    • AG-F-02210
    • PubChem6026
    • alpha -ethylbenzylamine
    • MFCD00038169
    • Phenylpropan-1-Amine
    • 1-Phenylpropylamine
    • (RS)-1-phenylpropylamine
    • CHEBI:153571
    • Z1262252904
    • LS-43356
    • EN300-34041
    • alpha-Ethylbenzylamine, 97%
    • CS-0204798
    • AKOS000123098
    • 1-Phenyl-propylamine
    • alpha-Ethylbenzylamine
    • 1-(phenyl)-propylamine
    • alpha-Ethylbenzenemethanamine
    • 4-Chloro-2-(Z)-Methoxycarbonylmethoxyimino-3-oxobutyricacid
    • (S)-alpha-ethylbenzylamine
    • J-017499
    • AKOS017258862
    • SB44721
    • FT-0605096
    • STK400150
    • 35600-74-9
    • 1-phenyl-propyl-amine
    • F78690
    • Benzenemethanamine, .alpha.-ethyl
    • 2941-20-0
    • DTXSID30859841
    • SCHEMBL43945
    • alpha-Phenylpropylamine
    • SB45120
    • STR04886
    • A5631
    • (s)-a-ethylbenzylamine
    • AB91926
    • A819886
    • FT-0634571
    • (R)-(+)-1-Amino-1-phenylpropane
    • EC 608-356-4
    • BENZYLAMINE, alpha-ETHYL-
    • 1-Phenyl-2-methylethylamine
    • 1-phenyl-1-propanamine
    • Inchi: 1S/C9H13N/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9H,2,10H2,1H3
    • InChI Key: AQFLVLHRZFLDDV-UHFFFAOYSA-N
    • SMILES: NC(C1C=CC=CC=1)CC

Computed Properties

  • Exact Mass: 135.104799419g/mol
  • Monoisotopic Mass: 135.104799419g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 84.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • Density: 0.938 g/mL at 25 °C(lit.)
  • Boiling Point: 204 °C(lit.)
  • Flash Point: 170 °F
  • Refractive Index: n20/D 1.519(lit.)

1-Phenylpropan-1-amine Security Information

  • Hazardous Material transportation number:UN 2735 8/PG 2
  • WGK Germany:3
  • Hazard Category Code: 22-34
  • Safety Instruction: 26-36/37/39-45
  • RTECS:DP4907000
  • Hazardous Material Identification: C
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